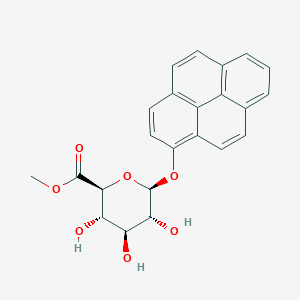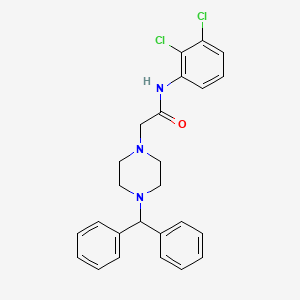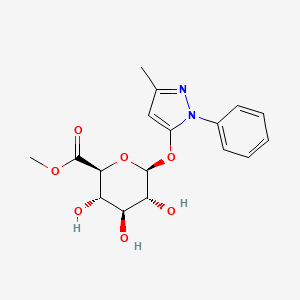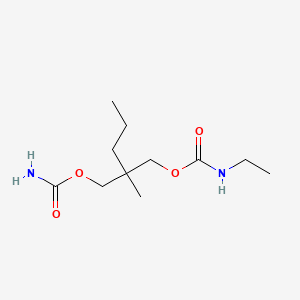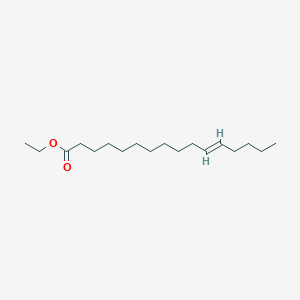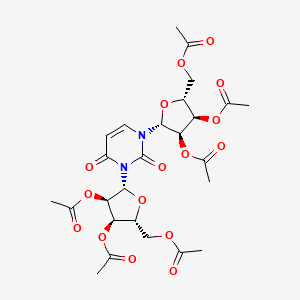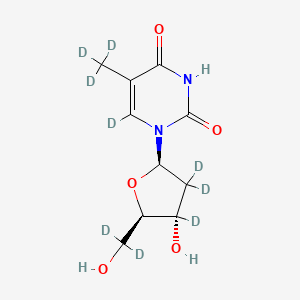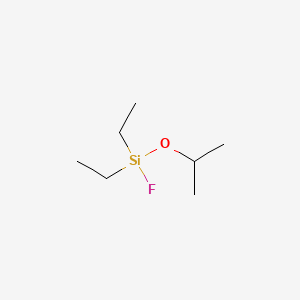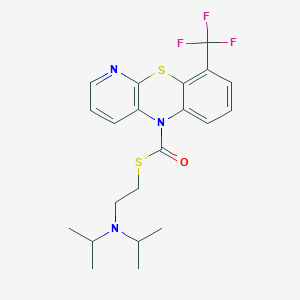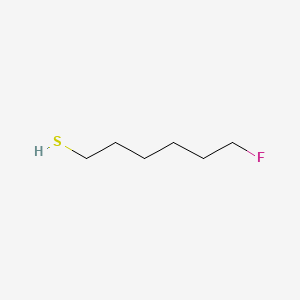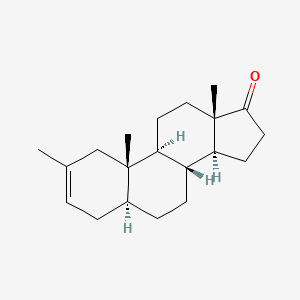
2-Methyl-5alpha-androst-2-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5alpha-androst-2-en-17-one is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). It is an endogenous, naturally occurring compound that is also a metabolite of dehydroepiandrosterone (DHEA) in the body . This compound is known for its anabolic properties and has been studied for various applications in scientific research.
Méthodes De Préparation
The preparation of 2-Methyl-5alpha-androst-2-en-17-one involves several synthetic routes. One common method includes the use of a loaded heteropoly acid catalyst. The process involves refluxing epiandrosterone in an organic solvent under the catalysis of the supported heteropoly acid catalyst to obtain 5alpha-androstane-2-alkene-17-ketone and its isomers. The pure product is then obtained by ethanol recrystallization . This method is efficient, with yields reaching over 90% and high purity levels, making it suitable for industrial production.
Analyse Des Réactions Chimiques
2-Methyl-5alpha-androst-2-en-17-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-Methyl-5alpha-androst-2-en-17-one has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of 2-Methyl-5alpha-androst-2-en-17-one involves its interaction with androgen receptors in the body. As a derivative of dihydrotestosterone (DHT), it binds to androgen receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of muscle mass and strength.
Comparaison Avec Des Composés Similaires
2-Methyl-5alpha-androst-2-en-17-one is similar to other anabolic-androgenic steroids, such as desoxymethyltestosterone (17alpha-methyl-5alpha-androst-2-en-17beta-ol). it is unique in its specific structure and properties. Similar compounds include:
Desoxymethyltestosterone: Known for its anabolic properties and used as a performance-enhancing drug.
Dihydrotestosterone (DHT): A naturally occurring androgen that plays a key role in the development of male characteristics.
Dehydroepiandrosterone (DHEA): A precursor to other steroid hormones, including testosterone and estrogen.
Propriétés
Formule moléculaire |
C20H30O |
|---|---|
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h4,14-17H,5-12H2,1-3H3/t14-,15+,16+,17+,19+,20+/m1/s1 |
Clé InChI |
NSDSMSIUAXSONQ-YLQUGHGXSA-N |
SMILES isomérique |
CC1=CC[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C1)C)C |
SMILES canonique |
CC1=CCC2CCC3C4CCC(=O)C4(CCC3C2(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


